Avibactam was first identified and developed by researchers at the pharmaceutical company AstraZeneca. It is classified as a non-β-lactam β-lactamase inhibitor, which distinguishes it from traditional β-lactams by its unique mechanism of action and structure. Avibactam is often used in combination with the cephalosporin antibiotic ceftazidime, forming the combination known as ceftazidime-avibactam, which is approved for treating complicated urinary tract infections and intra-abdominal infections caused by resistant organisms.
The synthesis of Avibactam involves several key steps that utilize organic chemistry techniques. The initial step typically involves the formation of a bicyclic core structure through cyclization reactions. This core is then functionalized through various chemical transformations, including acylation and alkylation, to introduce the necessary substituents that confer its inhibitory properties against β-lactamases.
Avibactam's molecular formula is CHNOS, with a molecular weight of approximately 286.33 g/mol. The compound features a unique bicyclic structure that includes a sulfonamide moiety, which plays a critical role in its mechanism of action.
The three-dimensional structure of Avibactam can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing the spatial arrangement of atoms that is crucial for its interaction with β-lactamases.
Avibactam undergoes specific chemical reactions that are essential for its activity as a β-lactamase inhibitor. These include:
Avibactam inhibits β-lactamases through a mechanism involving the following steps:
Data from clinical studies indicate that combinations involving Avibactam significantly improve treatment outcomes in infections caused by multidrug-resistant organisms.
Relevant data regarding its stability and solubility are critical for pharmaceutical formulation development.
Avibactam has significant applications in clinical medicine, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. Its use in combination therapies has been instrumental in addressing the growing concern of antibiotic resistance.
Research continues into expanding its applications and understanding its full potential in combating antibiotic resistance across various bacterial strains.
β-lactam antibiotics, encompassing penicillins, cephalosporins, carbapenems, and monobactams, constitute ~65% of injectable antibiotic prescriptions globally due to their efficacy and safety [1]. However, bacterial β-lactamases—enzymes hydrolyzing the β-lactam ring—represent the predominant resistance mechanism, with over 850 variants identified [4] [9]. These enzymes are classified into four Ambler classes: serine-based classes A, C, and D, and metallo-β-lactamases (MBLs; class B) requiring zinc ions for catalysis [7] [10]. β-lactamase inhibitors (BLIs) counteract this resistance by inactivating these enzymes, thereby restoring β-lactam activity. The evolution from early BLIs to advanced agents like avibactam reflects a critical scientific response to the escalating crisis of multidrug-resistant (MDR) pathogens.
The first-generation BLIs—clavulanic acid (1980s), sulbactam, and tazobactam—are β-lactam derivatives that irreversibly inhibit class A β-lactamases through covalent binding to the active-site serine [4]. Their mechanism involves:
Despite their clinical utility, these inhibitors exhibited critical limitations:
Table 1: Comparison of Historical β-Lactamase Inhibitors
Inhibitor | Chemical Class | Target β-Lactamases | Key Limitations |
---|---|---|---|
Clavulanic acid | Enol-ether derivative | Class A (TEM, SHV) | Inactivates against class C/D; induces AmpC expression |
Sulbactam | Penicillanic acid sulfone | Class A | Weak activity; poor permeability |
Tazobactam | Triazolylpenicillanic acid | Class A | Limited spectrum; no MBL inhibition |
These shortcomings catalyzed the development of non-β-lactam inhibitors designed to evade hydrolytic degradation and broaden spectrum coverage. Avibactam, a diazabicyclooctane (DBO), emerged as the first clinically approved non-β-lactam BLI. Its unique scaffold features:
The global proliferation of extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., KPC, OXA-48) rendered carbapenems—once "last-resort" antibiotics—increasingly ineffective [1] [6]. Avibactam, combined with ceftazidime (ceftazidime-avibactam, CZA), was developed to counter these threats through:
Mechanistic Innovations
Activity Against Key Resistance Determinants
Table 2: Avibactam’s Molecular Interactions with Key β-Lactamase Classes
Ambler Class | Representative Enzyme | Inhibition Mechanism | Clinical Impact |
---|---|---|---|
Class A | KPC-2/3 | Covalent carbamoylation; slow dissociation | Restores ceftazidime efficacy against CRE |
Class C | AmpC (e.g., P. aeruginosa) | Reversible ring opening | Enhances activity against MDR non-fermenters |
Class D | OXA-48 | Lower affinity binding | Partial coverage of OXA-type carbapenemases |
Resistance Emergence and Mutational Dynamics
Despite its efficacy, resistance to CZA arises via mutations in serine β-lactamases:
The World Health Organization identifies carbapenem-resistant Enterobacterales (CRE) and P. aeruginosa as critical-priority pathogens. Avibactam-based therapies address these threats through:
Epidemiological Impact
Table 3: Global Resistance Proportions to Ceftazidime-Avibactam (2020–2024)
Pathogen Group | Resistance Proportion (95% CI) | High-Risk Populations |
---|---|---|
Enterobacterales | 6.1% (4.9–7.4) | Carbapenem-resistant isolates: 25.8% (22.6–29.3) |
Non-fermentative GNB | 25.8% (22.2–29.7) | P. aeruginosa: 19–45% susceptibility variance |
Regional Variance | Asia: 19.3% (15.7–24.2) | Africa: 13.6% (5.6–29.2) |
Europe: 11.0% (7.8–15.2) | North America: 5.3% (4.2–6.7) |
Mitigation of Virulence and Resistance Co-Selection
Avibactam combats convergent threats where carbapenem resistance pairs with hypervirulence:
Therapeutic Applications in Severe Infections
CZA is clinically endorsed for:
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7